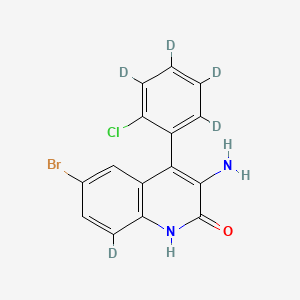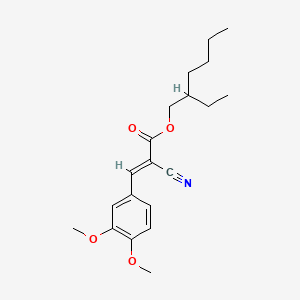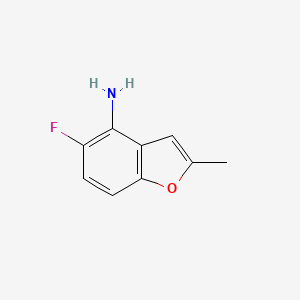
2,5-Dichloro-2,5-dimethylhexane-13C4
概要
説明
2,5-Dichloro-2,5-dimethylhexane-13C4 is a chemical compound with the molecular formula C413C4H16Cl2 . It has an average mass of 183.119 Da and a monoisotopic mass of 182.062912 Da . It is a useful reagent for the preparation of substituted bis-2-indenyl metallocene compounds as catalysts for olefin polymerization .
Synthesis Analysis
2,5-Dichloro-2,5-dimethylhexane can be synthesized from 2,5-Dimethyl-2,5-hexanediol . The synthesis process involves an SN1 reaction .Molecular Structure Analysis
The IUPAC Standard InChI for 2,5-Dichloro-2,5-dimethylhexane is InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 .Chemical Reactions Analysis
2,5-Dichloro-2,5-dimethylhexane is a useful reagent for the preparation of substituted bis-2-indenyl metallocene compounds as catalysts for olefin polymerization .Physical And Chemical Properties Analysis
2,5-Dichloro-2,5-dimethylhexane has a density of 1.0±0.1 g/cm3, a boiling point of 194.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 68.2±14.6 °C . The index of refraction is 1.444 .科学的研究の応用
Combustion Chemistry
A comprehensive study on the combustion characteristics of iso-paraffinic molecular structures, including 2,5-dimethylhexane, provides new experimental data under varied conditions. This research contributes to understanding the combustion behavior of fuels containing similar structures, highlighting the role of branching on fuel reactivity and suggesting pathways for inhibiting reactivity in certain fuel types (Sarathy et al., 2014).
Organic Chemistry Education
An educational experiment demonstrates the synthesis of 2,5-dichloro-2,5-dimethylhexane via an SN1 reaction. This laboratory setup aims to improve undergraduate students' understanding of unimolecular nucleophilic substitution reactions, highlighting the method's safety, economy, and effectiveness (Wagner & Marshall, 2010).
Photocycloaddition Reactions
Research on the photocycloaddition reactions of specific organic compounds reveals interesting regio- and stereospecificity, providing insights into the complexities of organic reaction mechanisms and potential applications in synthetic chemistry (Margaretha et al., 2007).
Low-Temperature Oxidation
A study on the low-temperature oxidation of 2,5-dimethylhexane contributes to the understanding of autoignition chemistry. The research findings are important for developing models that predict the behavior of fuels under various conditions, potentially influencing fuel design and combustion engine performance (Rotavera et al., 2014).
Synthesis of Heteroretinoids
In pharmacological research, the synthesis of heteroretinoids from 2,5-dichloro-2,5-dimethylhexane represents a noteworthy endeavor. This synthesis process leads to compounds with potential biological activity, indicating the chemical's utility in drug discovery and development (Zhang Chan-jun, 2006).
Safety And Hazards
When handling 2,5-Dichloro-2,5-dimethylhexane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed, in contact with skin, and if inhaled . It may cause skin and eye irritation, and respiratory irritation .
特性
IUPAC Name |
2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-2,5-dimethylhexane-13C4 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (exo,exo)- (9CI)](/img/no-structure.png)
![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)


buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
